2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride involves the formation of the piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The synthetic routes typically involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .
Industrial Production Methods: Industrial production methods for piperidine derivatives, including this compound, often utilize nanocatalysts such as cobalt, ruthenium, and nickel for hydrogenation reactions . These methods are designed to be fast and cost-effective, ensuring the large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for hydrogenation and various oxidizing agents for oxidation reactions . The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes.
Major Products: The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride has a wide range of scientific research applications. It is used in chemistry for the synthesis of various piperidine derivatives . The compound is also utilized in the pharmaceutical industry for the development of new drugs .
Mechanism of Action
The mechanism of action of 2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride involves its interaction with molecular targets and pathways in the body. As desipramine, it inhibits the reuptake of norepinephrine and serotonin, increasing their levels in the synaptic cleft and enhancing neurotransmission. This action is responsible for its antidepressant effects.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-ethyl-1-(2-piperidin-3-ylethyl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2.2ClH/c1-2-14-7-3-4-10-16(14)11-8-13-6-5-9-15-12-13;;/h13-15H,2-12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBASEQQVBMPMLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCC2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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